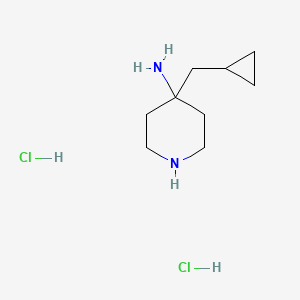

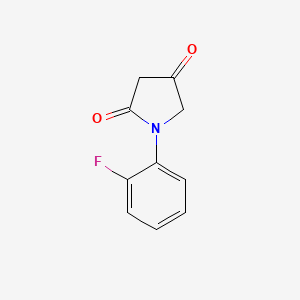

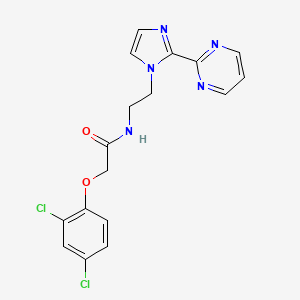

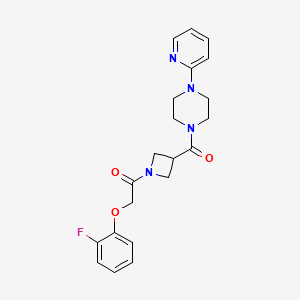

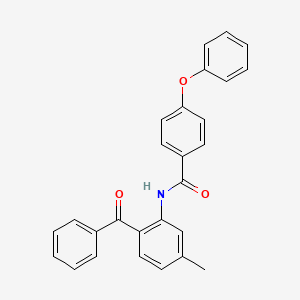

![molecular formula C21H16F2N4O2 B2614590 N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921514-00-3](/img/structure/B2614590.png)

N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

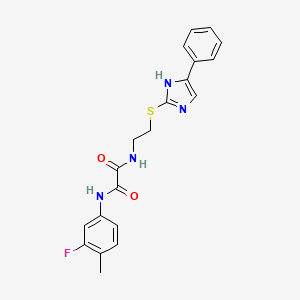

This compound is a pyrazolopyridine derivative with multiple functional groups, including a carboxamide group attached to a difluorophenyl ring, an ethyl group, and a phenyl ring . Pyrazolopyridines are a class of compounds that have been studied for their diverse biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, pyrazolopyridines can generally be synthesized through multi-step reactions involving the formation of the pyrazole ring followed by cyclization to form the pyridine ring .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolopyridine core, with various substituents. The difluorophenyl group, ethyl group, and phenyl group would contribute to the overall polarity, steric hindrance, and potential for intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the carboxamide could participate in condensation reactions, and the aromatic rings could undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxamide group and aromatic rings could impact its solubility, while the ethyl and phenyl groups could affect its lipophilicity .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines has led to compounds with promising medicinal properties. Researchers have investigated their potential as inhibitors of specific proteins and receptors. Notably, these heterocycles have been explored in the following contexts:

- c-Met Inhibition : Some derivatives of this compound exhibit potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition. For instance, the clinical candidate Savolitinib contains a structure similar to these heterocycles .

- GABA A Modulation : Certain analogs have demonstrated allosteric modulating activity on GABA A receptors, which play a crucial role in neurotransmission .

Polymer Building Blocks

These heterocycles have found applications in materials science. Researchers have incorporated them into polymers used in solar cells. Their electronic properties contribute to enhancing solar energy conversion efficiency .

BACE-1 Inhibition

In the field of Alzheimer’s disease research, some derivatives have shown inhibition of β-secretase 1 (BACE-1), an enzyme involved in amyloid precursor protein processing .

Synthetic Routes

The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines involves cyclization methods, including reactions with hydrazine hydrate and dicarbonyl 1,2,3-triazoles. These routes allow access to various structural motifs .

Structural Diversity

The compound exists in different forms depending on the nitrogen atom’s position in the fused ring system. These include:

Wirkmechanismus

Target of action

Compounds with similar structures have been found to interact with various targets in the body. For example, pyridine derivatives have been found to bind with high affinity to multiple receptors .

Mode of action

The mode of action of such compounds often involves binding to a specific target, such as a protein or enzyme, and modulating its activity. The presence of the pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, with the protonated pyridine ring providing resonance stabilization of carbanionic intermediates .

Biochemical pathways

The specific pathways affected would depend on the targets of the compound. For example, some pyridine derivatives have been found to inhibit the p38 MAP kinase, effectively inhibiting LPS-stimulated TNF| [alpha]|, IL-6 and IL-1| [beta]| production .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some compounds with similar structures have been found to have antiviral, anti-inflammatory, and anticancer activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F2N4O2/c1-2-26-11-15(20(28)24-13-8-9-17(22)18(23)10-13)19-16(12-26)21(29)27(25-19)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQBKZBEBZQCQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2614507.png)

![ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B2614509.png)

![1-(9-Bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2614525.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)acetamide](/img/structure/B2614526.png)

![3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide](/img/structure/B2614530.png)